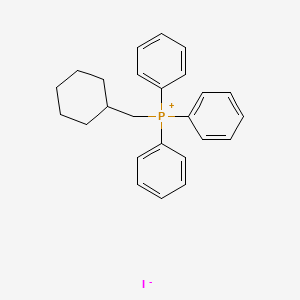

(Cyclohexylmethyl)triphenylphosphonium iodide

概要

説明

(Cyclohexylmethyl)triphenylphosphonium iodide is an organophosphorus compound with the molecular formula C25H28IP. It is a phosphonium salt where the phosphonium ion is bonded to a cyclohexylmethyl group and three phenyl groups, with iodide as the counterion. This compound is of interest due to its applications in organic synthesis, particularly in the Wittig reaction, which is used to form alkenes from aldehydes or ketones.

準備方法

Synthetic Routes and Reaction Conditions

(Cyclohexylmethyl)triphenylphosphonium iodide can be synthesized through the reaction of triphenylphosphine with cyclohexylmethyl iodide. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out in a suitable solvent such as toluene or dichloromethane. The reaction conditions often involve heating to facilitate the formation of the phosphonium salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters such as temperature, solvent choice, and reaction time to ensure high yield and purity. The product is usually purified by recrystallization or other suitable methods to remove any impurities.

化学反応の分析

Types of Reactions

(Cyclohexylmethyl)triphenylphosphonium iodide primarily undergoes substitution reactions. It is commonly used in the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes. This reaction is facilitated by the formation of a ylide intermediate, which then reacts with the carbonyl compound.

Common Reagents and Conditions

Reagents: Aldehydes or ketones, base (such as sodium hydroxide or potassium tert-butoxide)

Conditions: The reaction is typically carried out in an aprotic solvent like dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation.

Major Products

The major products of the Wittig reaction involving this compound are alkenes. The specific structure of the alkene depends on the aldehyde or ketone used in the reaction.

科学的研究の応用

Synthetic Methodologies

1.1. Reactant for Synthesis

(Cyclohexylmethyl)triphenylphosphonium iodide serves as a key reactant in several synthetic pathways:

- Phosphacyclic Compounds : It is utilized in the oxidative dimerization processes to synthesize phosphacyclic compounds, which are important intermediates in organic synthesis .

- Enamides Formation : The compound facilitates the formation of enamides through cross-coupling reactions, allowing for the generation of diverse structural motifs .

- Cyclopeptide Alkaloids : It is involved in synthesizing cyclopeptide alkaloids, which have potential applications as antibacterial or cytotoxic agents .

Catalytic Applications

2.1. Olefination and Electrocyclization

The compound acts as an olefination agent in Lewis acid-catalyzed reactions, specifically in the electrocyclization of trienes. This application highlights its role in forming carbon-carbon bonds under mild conditions, which is crucial for building complex organic molecules .

2.2. Vinylcyclopropanation

It is also employed in vinylcyclopropanation and cyclopentenation of strained alkenes using a sequential carborhodation process. This method enhances the efficiency of synthesizing cyclic compounds with high stereoselectivity .

Medicinal Chemistry

3.1. Antibacterial and Cytotoxic Agents

Research indicates that derivatives of this compound can be modified to produce compounds with potential antibacterial and cytotoxic properties. These derivatives are being explored for their therapeutic applications in treating various infections and diseases .

Table 1: Summary of Applications

Case Study: Synthesis of α-Alkoxymethylphosphonium Iodides

A notable study demonstrated an efficient one-pot method for synthesizing α-alkoxymethylphosphonium iodides using this compound combined with iodine at room temperature. This method yielded structurally diverse phosphonium salts with high efficiency (70–91%) and was found to be a greener alternative compared to traditional methods that involved toxic reagents .

作用機序

The mechanism of action of (Cyclohexylmethyl)triphenylphosphonium iodide in the Wittig reaction involves the formation of a phosphonium ylide. The ylide is generated by deprotonation of the phosphonium salt with a strong base. The ylide then reacts with a carbonyl compound (aldehyde or ketone) to form a betaine intermediate, which subsequently undergoes a [2+2] cycloaddition to form an oxaphosphetane. The oxaphosphetane decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct.

類似化合物との比較

Similar Compounds

Methyltriphenylphosphonium iodide: Similar in structure but with a methyl group instead of a cyclohexylmethyl group.

Ethyltriphenylphosphonium iodide: Contains an ethyl group instead of a cyclohexylmethyl group.

Benzyltriphenylphosphonium iodide: Features a benzyl group in place of the cyclohexylmethyl group.

Uniqueness

(Cyclohexylmethyl)triphenylphosphonium iodide is unique due to the presence of the cyclohexylmethyl group, which can impart different steric and electronic properties compared to other phosphonium salts. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.

生物活性

(Cyclohexylmethyl)triphenylphosphonium iodide is a phosphonium salt that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and mitochondrial targeting. This compound belongs to a class of triphenylphosphonium (TPP) derivatives, which are known for their ability to enhance the delivery of therapeutic agents to mitochondria due to their lipophilic nature.

The biological activity of this compound is primarily attributed to its interaction with mitochondrial membranes. The positively charged TPP moiety facilitates the accumulation of these compounds within mitochondria, where they can exert various effects, including:

- Induction of Apoptosis : Compounds like this compound can promote apoptosis in cancer cells by disrupting mitochondrial membrane potential and triggering cell death pathways.

- Inhibition of Mitochondrial Function : By interfering with mitochondrial respiration, these compounds can induce oxidative stress, leading to cellular damage and death in malignant cells.

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of this compound across various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 1.5 | |

| MCF-7 (Breast Cancer) | 2.0 | |

| HeLa (Cervical Cancer) | 1.8 | |

| PC-3 (Prostate Cancer) | 2.5 |

These results indicate that this compound exhibits potent cytotoxicity against several cancer cell lines, with the lowest IC50 values observed in A549 and MCF-7 cells.

Case Studies

- In Vivo Studies : In a murine model, administration of this compound resulted in significant tumor reduction compared to control groups. The compound demonstrated a dose-dependent response, indicating its potential as an effective therapeutic agent for cancer treatment.

- Mechanistic Insights : Further investigations revealed that the compound's mechanism involves the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells. This was evidenced by increased levels of caspase-3 activation and PARP cleavage in treated cells.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of TPP derivatives, including this compound. Modifications to the cyclohexyl group have been shown to enhance cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells.

Key Findings:

- Enhanced Selectivity : The introduction of bulky groups on the phosphonium ion increases selectivity for cancerous tissues over healthy tissues.

- Synergistic Effects : Combination therapies involving this compound and established chemotherapeutics have shown synergistic effects, improving overall efficacy and reducing required dosages.

特性

IUPAC Name |

cyclohexylmethyl(triphenyl)phosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28P.HI/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h2-4,7-12,15-20,22H,1,5-6,13-14,21H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTXJJRORCSDLEF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28IP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00468722 | |

| Record name | (Cyclohexylmethyl)(triphenyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91312-70-8 | |

| Record name | (Cyclohexylmethyl)(triphenyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。